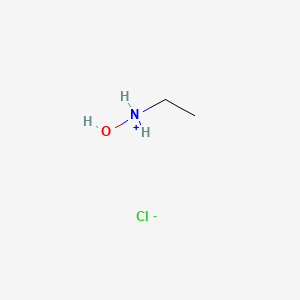
2,6-dichloro-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-1H-pyrimidin-4-one can be synthesized through various methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of diisopropylethylamine in refluxing dioxane at 70°C for 2 hours . Another method includes the use of microwave techniques to prepare pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium tert-butoxide, solvents like N-methylpyrrolidone, and catalysts like palladium on carbon (Pd/C) . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and reaction times.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, pyrrolo[2,3-d]pyrimidine derivatives, and other heterocyclic compounds with potential pharmacological activities .
Scientific Research Applications
2,6-Dichloro-1H-pyrimidin-4-one has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or modulate receptor functions. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-dichloro-1H-pyrimidin-4-one include other chlorinated pyrimidines, such as 2,4,6-trichloropyrimidine and 2,5-dichloropyrimidine .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its broad range of applications make it a valuable tool in scientific research and industrial processes .
Properties
IUPAC Name |
2,6-dichloro-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXOAKRQJOOIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(dimethylsulfamoyl)-3-ethyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7777496.png)
![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B7777497.png)







![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)


